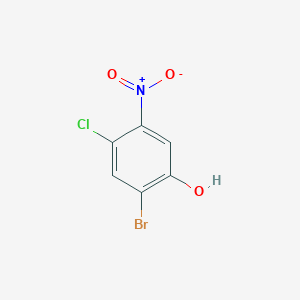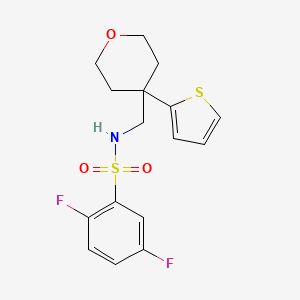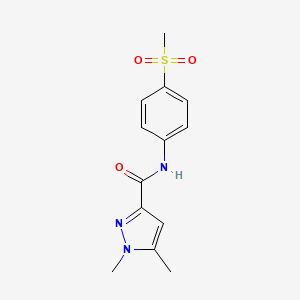![molecular formula C12H19N3O4 B2775064 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 1955531-04-0](/img/structure/B2775064.png)
2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid . It has a molecular weight of 255.27 . The compound belongs to the class of organic compounds known as gamma amino acids and derivatives .
Molecular Structure Analysis
The linear formula of this compound is C11H17N3O4 . More detailed structural analysis would require specific spectroscopic data or computational modeling, which is not available in the current search results.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The predicted boiling point is 407.8° C at 760 mmHg, and the predicted density is 1.2 g/cm3 . The refractive index is predicted to be n20D 1.51 .Aplicaciones Científicas De Investigación
Reactivity and Derivative Synthesis
This compound exhibits significant reactivity, making it a valuable precursor in the synthesis of various heterocyclic compounds. For instance, its utility in generating pyrazolo[5,1-c][1,2,4]triazines derivatives, which are known for their pharmacological activities, highlights its role in medicinal chemistry research (Mironovich & Shcherbinin, 2014). These derivatives can be used to develop new drugs with potential applications in treating various diseases.
Structural Analysis and Polymorphism
The structural elucidation and polymorphic forms of compounds related to "2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid" have been studied, providing insights into the crystallography of such molecules. Research on the polymorphism of related compounds in the monoclinic space group P2(1)/n reveals the importance of understanding molecular conformation for designing more effective pharmaceuticals (Gebreslasie, Jacobsen, & Görbitz, 2011).
Catalytic Applications
Compounds structurally similar to "2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid" have been explored for their catalytic applications. For example, pyrazolyl compounds have been utilized to form bidentate complexes with zinc ions, which are then used as catalysts in the copolymerization of CO2 and cyclohexene oxide. This demonstrates the compound's relevance in developing eco-friendly catalytic processes that contribute to sustainable chemistry practices (Matiwane, Obuah, & Darkwa, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that tert-butoxycarbonyl (boc) protected amino acids are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes involved in peptide formation or modification.
Mode of Action
Boc-protected amino acids are typically used in peptide synthesis, where they prevent unwanted side reactions by protecting the amino group . The Boc group can be removed under acidic conditions when the protection is no longer needed .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in peptide synthesis . Boc-protected amino acids are used as starting materials in dipeptide synthesis . The exact downstream effects would depend on the specific peptides being synthesized and their roles in cellular processes.
Result of Action
The result of the compound’s action would likely be the synthesis of specific peptides, given its potential role in peptide synthesis . The exact molecular and cellular effects would depend on the specific peptides being synthesized and their roles in cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions , which means that the pH of the environment could influence the compound’s action. Other factors, such as temperature and the presence of other molecules, could also potentially influence the compound’s action.
Propiedades
IUPAC Name |
2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)14-8-6-13-15(7-8)12(4,5)9(16)17/h6-7H,1-5H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJXHKMOFYGMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
CAS RN |
1955531-04-0 |
Source


|
| Record name | 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



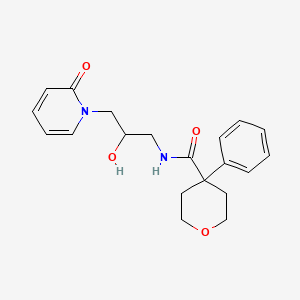
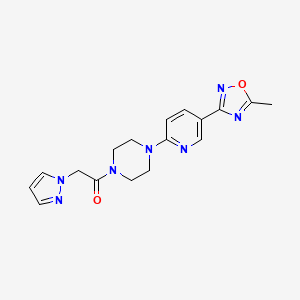
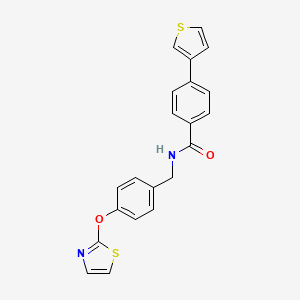
![2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)
![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)

